molecular formula C9H16 B14709898 2-Methyl-1,7-octadiene CAS No. 13151-07-0

2-Methyl-1,7-octadiene

Cat. No.: B14709898
CAS No.: 13151-07-0
M. Wt: 124.22 g/mol
InChI Key: GRMXFZGBPICEAU-UHFFFAOYSA-N
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Description

2-Methyl-1,7-octadiene is an organic compound with the molecular formula C9H16. It is a type of diene, which means it contains two double bonds in its structure. This compound is known for its applications in various chemical reactions and industrial processes due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Methyl-1,7-octadiene can be synthesized through various methods, including the catalytic dimerization of isoprene. This process involves the use of catalysts such as nickel or palladium complexes under controlled temperature and pressure conditions .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of advanced catalytic systems to ensure high yield and purity. These systems may include metallocene catalysts, which are known for their efficiency in polymerization reactions .

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-1,7-octadiene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, ozone; room temperature to elevated temperatures.

    Reduction: Hydrogen gas, palladium on carbon; room temperature to elevated temperatures.

    Substitution: Chlorine, bromine; room temperature to elevated temperatures.

Major Products Formed:

    Oxidation: Epoxides, alcohols, ketones.

    Reduction: Saturated hydrocarbons.

    Substitution: Halogenated hydrocarbons.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Methyl-1,7-octadiene in chemical reactions involves the interaction of its double bonds with various reagents. For example, in oxidation reactions, the double bonds react with oxidizing agents to form epoxides or other oxygenated products. In reduction reactions, the double bonds are hydrogenated to form saturated hydrocarbons .

Molecular Targets and Pathways: The primary molecular targets of this compound are the double bonds, which participate in various chemical transformations. The pathways involved include oxidation, reduction, and substitution reactions, each leading to different products depending on the reagents and conditions used .

Comparison with Similar Compounds

Uniqueness: 2-Methyl-1,7-octadiene is unique due to its specific arrangement of double bonds and the presence of a methyl group, which influences its reactivity and the types of reactions it can undergo. This makes it a valuable compound in both research and industrial applications .

Properties

CAS No.

13151-07-0

Molecular Formula

C9H16

Molecular Weight

124.22 g/mol

IUPAC Name

2-methylocta-1,7-diene

InChI

InChI=1S/C9H16/c1-4-5-6-7-8-9(2)3/h4H,1-2,5-8H2,3H3

InChI Key

GRMXFZGBPICEAU-UHFFFAOYSA-N

Canonical SMILES

CC(=C)CCCCC=C

Origin of Product

United States

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